molecular formula C12H10N2O2 B6366704 3-(3-Hydroxypyridin-2-yl)benzamide CAS No. 1261937-60-3

3-(3-Hydroxypyridin-2-yl)benzamide

Cat. No.: B6366704
CAS No.: 1261937-60-3
M. Wt: 214.22 g/mol
InChI Key: WHGNFNAOHLFHKH-UHFFFAOYSA-N
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Description

3-(3-Hydroxypyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring attached to a pyridine ring through an amide linkage, with a hydroxyl group positioned on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypyridin-2-yl)benzamide typically involves the reaction of 3-hydroxypyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(3-oxopyridin-2-yl)benzamide.

    Reduction: Formation of 3-(3-aminopyridin-2-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxypyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxypyridin-2-yl)benzamide is unique due to the presence of both a hydroxyl group and an amide linkage, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(3-hydroxypyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12(16)9-4-1-3-8(7-9)11-10(15)5-2-6-14-11/h1-7,15H,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGNFNAOHLFHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682756
Record name 3-(3-Hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-60-3
Record name 3-(3-Hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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